Technical Whitepaper: 3-Formylfuran-2-carboxylic Acid
Technical Whitepaper: 3-Formylfuran-2-carboxylic Acid
The following technical guide details the chemical profile, synthesis, and applications of 3-Formylfuran-2-carboxylic acid, distinct from its common biomass-derived isomer (5-formylfuran-2-carboxylic acid).
Core Architecture of a High-Value Furan Scaffold
Executive Summary
3-Formylfuran-2-carboxylic acid (CAS 29182-07-8 ) is a specialized heteroaromatic building block used primarily in the synthesis of fused heterocyclic drugs.[1] Unlike its ubiquitous isomer, 5-formylfuran-2-carboxylic acid (FFCA)—which is derived directly from biomass (HMF) oxidation—the 3-formyl isomer represents a "privileged scaffold" in medicinal chemistry. Its ortho-arrangement of reactive functional groups (aldehyde at C3, carboxylic acid at C2) enables the rapid construction of bicyclic systems such as furo[2,3-d]pyridazines and furo[2,3-c]pyridines, moieties often found in bioactive quinazolinones and antimicrobial agents.
Chemical Identity & Physical Profile
The compound is defined by a furan ring substituted with a carboxylic acid at the
| Property | Data |
| Systematic Name | 3-Formylfuran-2-carboxylic acid |
| Synonyms | 3-Formyl-2-furoic acid; 2-Carboxy-3-furaldehyde |
| CAS Registry Number | 29182-07-8 |
| Molecular Formula | C₆H₄O₄ |
| Molecular Weight | 140.09 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 154–158 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water |
| Acidity (pKa) | ~3.0 (Carboxylic acid), modulated by the electron-withdrawing formyl group |
Synthesis Strategies
The synthesis of the 3-isomer is synthetically more demanding than the 5-isomer due to the natural directing effects of the furan ring. Electrophilic aromatic substitution on furan-2-carboxylic acid typically occurs at C5. Therefore, indirect methods or blocking strategies are required.
Method A: Oxidation of 3-Methylfuran-2-carboxylic Acid (Scalable Route)
This route utilizes 3-methyl-2-furoic acid as a stable precursor. The methyl group at C3 is selectively oxidized to the aldehyde.
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Precursor Synthesis: 3-Methylfuran-2-carboxylic acid is obtained via the cyclization of chloroacetoacetate with aldehydes or via radical alkylation.
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Radical Halogenation: Treatment with
-bromosuccinimide (NBS) and AIBN in CCl₄ yields the dibromomethyl intermediate. -
Hydrolysis: Silver-mediated or aqueous hydrolysis converts the gem-dibromide directly to the aldehyde.
Method B: Lithiation of 3-Bromofuran (Laboratory Route)
For high-purity small-scale preparation, a lithiation-trapping sequence is employed.
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Lithiation: 3-Bromofuran is treated with LDA at -78°C. The lithium selectively exchanges with bromine or deprotonates C2 depending on conditions.
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Formylation: Quenching with DMF yields 3-bromo-2-formylfuran.
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Carbonylation: Subsequent palladium-catalyzed carbonylation (Pd(OAc)₂, CO, MeOH) installs the ester/acid at C2, followed by adjustment of oxidation states.
Reactivity & Applications in Drug Discovery
The core value of 3-formylfuran-2-carboxylic acid lies in its function as a bifunctional electrophile . The proximity of the aldehyde and carboxylic acid groups allows for condensation reactions that close a second ring onto the furan core.
4.1. Formation of Fused Heterocycles
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Furo[2,3-d]pyridazines: Reaction with hydrazine or substituted hydrazines results in the condensation of the hydrazine nitrogen with both the aldehyde and the acid (or ester), forming a bicyclic pyridazinone system. This scaffold is bioisosteric with phthalazinones, common in PARP inhibitors and antihypertensives.
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Furo[2,3-c]pyridines: Condensation with active methylene compounds (e.g., cyanoacetates) followed by amine cyclization yields furopyridines, which are potent scaffolds for kinase inhibitors.
4.2. Medicinal Chemistry Case Study
In the development of Bicyclic Quinazolinone Derivatives (e.g., Patent US20180029996A1), 3-formylfuran-2-carboxylic acid serves as the critical "head group." The carboxylic acid anchors the molecule to the main pharmacophore, while the aldehyde is used to generate Schiff bases or undergo reductive amination to attach solubility-enhancing tails.
Handling and Stability
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Storage: The compound is susceptible to oxidation (aldehyde to acid) and should be stored under an inert atmosphere (Argon/Nitrogen) at -20°C.
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Safety: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory during handling to prevent respiratory or ocular irritation.
References
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Chemical Identity & Properties
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Synthesis & Reactivity
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Applications in Medicinal Chemistry
Sources
- 1. 3-formylfuran-2-carboxylic acid | 29182-07-8 [sigmaaldrich.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interactuar.org [interactuar.org]
- 5. 3-Formylfuran-2-carboxylic acid | CymitQuimica [cymitquimica.com]
